molecular formula C5H9FO B2360972 (2-Fluorocyclobutyl)methanol CAS No. 1780148-20-0

(2-Fluorocyclobutyl)methanol

Cat. No.: B2360972
CAS No.: 1780148-20-0
M. Wt: 104.124
InChI Key: XCAGMHUWUXSOLM-UHFFFAOYSA-N
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Description

Significance of Fluorine in Contemporary Organic and Medicinal Chemistry

The element fluorine possesses a unique combination of properties that make it a valuable tool in the design of novel organic and medicinal compounds. mdpi.comtandfonline.comnih.gov Its high electronegativity, second only to neon, and small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), allow for its introduction into molecules often without significant steric disruption. tandfonline.comacs.org This substitution can, however, lead to profound changes in a molecule's physicochemical and biological properties. tandfonline.comnih.gov

One of the most significant impacts of fluorination is the enhancement of metabolic stability. tandfonline.comnih.govnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.gov This increased stability can prolong the in vivo lifetime of a drug, thereby enhancing its therapeutic effect. nih.gov

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to permeate biological membranes. mdpi.comnih.gov While fluorination of alkanes can decrease lipophilicity, adding fluorine to an aryl ring or adjacent to a π-system generally increases it. acs.org This modulation of lipophilicity is a critical factor in optimizing the pharmacokinetic profile of a drug candidate. mdpi.comnih.gov

The Cyclobutane (B1203170) Ring System: Structural Features and Research Interest

Despite its inherent instability compared to larger cycloalkanes like cyclohexane (B81311), the cyclobutane motif is found in a number of natural products and has garnered considerable interest in medicinal chemistry. mdpi.comwikipedia.orgsciengine.com The rigid and three-dimensional structure of the cyclobutane ring can be used to conformationally constrain a molecule, which can be advantageous for optimizing its binding to a biological target. researchgate.netnih.gov By locking a molecule into a specific bioactive conformation, the entropic penalty of binding is reduced, potentially leading to increased potency.

The unique geometry of the cyclobutane scaffold also allows it to serve as a versatile building block in organic synthesis. nih.gov It can act as a bioisostere for other groups, such as phenyl rings or alkenes, offering a way to escape the "flatland" of planar aromatic systems and explore new regions of chemical space. ru.nl The introduction of a cyclobutane ring can also improve a compound's metabolic stability and solubility. researchgate.net Furthermore, the strained nature of the ring can be exploited in ring-opening reactions to access a variety of other molecular architectures. fiveable.me The interest in cyclobutane derivatives extends to their use in the development of antiviral agents and other biologically active compounds. longdom.org

Historical Context and Evolution of Fluorinated Cyclobutane Research

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound dating back to the 19th century. nih.gov The development of new and selective fluorinating agents has been a major driving force in the expansion of this field. omicsonline.org The synthesis of fluorinated cyclobutanes and cyclobutenes was reported as early as 1960. acs.org

Early research into fluorinated cyclobutanes was often driven by the desire to understand the fundamental effects of fluorination on the structure and reactivity of strained ring systems. Over time, the focus has shifted towards the application of these compounds in medicinal chemistry and materials science. The recognition that the unique properties of both the fluorine atom and the cyclobutane ring could be synergistically combined to create molecules with desirable characteristics has fueled this evolution.

More recent advances in synthetic methodology have made a wider range of fluorinated cyclobutane building blocks more accessible. researchgate.netresearchgate.netrsc.org This includes the development of methods for the stereocontrolled synthesis of substituted cyclobutanes, allowing for the precise placement of fluorine and other functional groups. mdpi.com The ability to synthesize specific diastereomers of fluorinated cyclobutanes is crucial for understanding structure-activity relationships and for the development of effective therapeutic agents. researchgate.net The ongoing development of novel fluorination and fluoroalkylation techniques continues to expand the toolkit available to chemists, enabling the synthesis of increasingly complex and functionalized fluorinated cyclobutane systems. nih.govthieme-connect.de

Scope and Positioning of (2-Fluorocyclobutyl)methanol Research within Broader Organofluorine Chemistry

This compound represents a specific and valuable building block within the vast landscape of organofluorine chemistry. bldpharm.comaccelachem.com Its structure combines the key features discussed previously: a strained, non-planar cyclobutane ring and a strategically placed fluorine atom, along with a reactive hydroxymethyl group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules.

Research on this compound and related compounds is positioned at the intersection of several key areas of chemical research:

Building Block Synthesis: A significant area of research focuses on the efficient and scalable synthesis of this compound and its isomers (e.g., (3-fluorocyclobutyl)methanol). researchgate.netchemshuttle.comfluorochem.co.uk The development of practical synthetic routes is essential to make these compounds readily available for further applications.

Medicinal Chemistry: The fluorocyclobutylmethanol scaffold is an attractive starting point for the design of new therapeutic agents. chemshuttle.com The fluorine atom can be used to enhance metabolic stability and modulate physicochemical properties, while the hydroxyl group provides a handle for further chemical modification and attachment to other molecular fragments. chemshuttle.com

Conformational Analysis: The presence of the fluorine atom influences the conformational preferences of the cyclobutane ring. Understanding these conformational effects is crucial for rational drug design, as the three-dimensional shape of a molecule is critical for its biological activity.

Materials Science: Fluorinated compounds, in general, can possess unique properties relevant to materials science, such as altered surface properties and thermal stability. While less explored for this specific compound, the principles apply broadly to fluorinated organic molecules.

The study of this compound and its derivatives contributes to the broader understanding of how fluorination impacts the properties of sp³-rich, conformationally restricted scaffolds. This knowledge is critical for the continued development of new and improved pharmaceuticals and functional materials. chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAGMHUWUXSOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Control in 2 Fluorocyclobutyl Methanol Systems

Diastereoisomerism in (2-Fluorocyclobutyl)methanol

This compound, featuring two substituents on the cyclobutane (B1203170) ring at positions 1 and 2, can exist as diastereomers. These isomers arise from the relative spatial orientation of the fluorine atom and the hydroxymethyl group with respect to the plane of the ring. The two primary diastereomers are designated as cis and trans.

cis-(2-Fluorocyclobutyl)methanol: In this isomer, the fluorine atom and the hydroxymethyl group are situated on the same side of the cyclobutane ring.

trans-(2-Fluorocyclobutyl)methanol: In this isomer, the fluorine atom and the hydroxymethyl group are located on opposite sides of the ring.

The cyclobutane ring is not planar but adopts a puckered or "folded" conformation to alleviate torsional strain. stackexchange.combeilstein-journals.org This puckering results in two distinct substituent positions: axial and equatorial. The relative stability of the cis and trans isomers, and their preferred conformations, will depend on the energetic balance between steric and electronic interactions of the substituents in these positions. For instance, a substituent generally prefers the more spacious equatorial position to minimize steric hindrance. uni-muenchen.de The separation of these diastereomers is a crucial step in obtaining stereochemically pure compounds, and this has been achieved for related fluorinated cyclobutane derivatives such as 2- and 3-fluorocyclobutanecarboxylic acids and amines. wikipedia.orgtue.nlchem-station.com

The distinct three-dimensional arrangements of the functional groups in the cis and trans isomers lead to differences in their physical and chemical properties, including polarity, boiling point, and reactivity. These differences are critical in fields like medicinal chemistry, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even detrimental. researchgate.net

Table 1: Diastereomers of this compound

Isomer Name Substituent Orientation Key Feature
cis-(2-Fluorocyclobutyl)methanol Fluorine and hydroxymethyl group on the same side of the ring. Potential for stronger intramolecular interactions.

Strategies for Enantiomeric Purity Control in Synthesis

Each diastereomer of this compound (cis and trans) is chiral and can exist as a pair of enantiomers, (1R, 2R) and (1S, 2S) for the trans isomer, and (1R, 2S) and (1S, 2R) for the cis isomer. The synthesis of single enantiomers is a significant challenge and a key objective for pharmaceutical applications. Several strategies can be employed to control enantiomeric purity.

One prominent strategy involves asymmetric synthesis , where chiral catalysts or auxiliaries are used to favor the formation of one enantiomer over the other. A recent advancement in the synthesis of chiral fluorinated cyclobutanes involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. wikipedia.orgtue.nlresearchgate.net This method yields chiral gem-difluorinated α-boryl cyclobutanes with high regio- and enantioselectivity. wikipedia.orgresearchgate.net These borylated intermediates are versatile building blocks that can be further transformed into a variety of enantioenriched fluorinated cyclobutane derivatives, representing a potential pathway to enantiomerically pure this compound. wikipedia.orgtue.nl

Another common approach is chiral resolution , which involves the separation of a racemic mixture. This can be achieved by:

Classical resolution: Reacting the racemic alcohol with a chiral resolving agent to form diastereomeric esters. These diastereomers can then be separated by physical methods like crystallization or chromatography, followed by the removal of the resolving agent to yield the pure enantiomers.

Enzymatic resolution: Utilizing enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture. For example, a lipase (B570770) could selectively acylate one enantiomer of this compound, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol. beilstein-journals.orguni-muenchen.de This method is known for its high enantioselectivity under mild reaction conditions. uni-muenchen.de

Table 2: Methods for Enantiomeric Purity Control

Strategy Description Example Technique
Asymmetric Synthesis Direct formation of a single enantiomer using chiral reagents or catalysts. Rhodium-catalyzed asymmetric hydroboration of a cyclobutene (B1205218) precursor. wikipedia.orgresearchgate.net
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. Formation of diastereomeric esters with a chiral acid, followed by separation.

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Lipase-catalyzed transesterification. beilstein-journals.orguni-muenchen.de |

Stereoselective Reactivity and Transformations

The stereochemistry of this compound profoundly influences its reactivity. The spatial arrangement of the fluorine and hydroxymethyl groups determines the accessibility of reaction sites and can lead to different reaction outcomes for the cis and trans isomers.

The hydroxyl group of this compound can undergo typical alcohol reactions, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. The stereochemical outcome of these transformations can be influenced by the adjacent fluorine atom. For example, in a substitution reaction at the carbon bearing the hydroxyl group, the approach of a nucleophile could be sterically hindered by a cis-oriented fluorine atom.

Furthermore, the inherent ring strain of the cyclobutane system can make it susceptible to ring-opening reactions under certain conditions. researchgate.net The stereochemistry of the substituents would play a critical role in the mechanism and product distribution of such reactions. For instance, a reaction proceeding through a concerted mechanism would be expected to yield products with a specific, predictable stereochemistry derived from the starting isomer. While specific studies on the stereoselective transformations of this compound are not extensively documented, principles from related systems, such as the stereoselective ring-opening of substituted aziridines, highlight how cis and trans isomers can exhibit vastly different reactivities. libretexts.org

Influence of Fluorine Position and Orientation on Reaction Stereoselectivity

The position and orientation of the fluorine atom exert a powerful influence on the stereoselectivity of reactions involving this compound through a combination of steric and electronic effects.

Stereoelectronic Effects: The highly electronegative fluorine atom creates a strong C-F bond dipole, which can influence the conformation of the molecule and the electronic environment of neighboring bonds.

Gauche Effect: In vicinally substituted systems, there is often a preference for a gauche arrangement between electronegative substituents, a phenomenon attributed to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F). researchgate.net This effect can dictate the preferred puckered conformation of the cyclobutane ring, thereby influencing which face of the molecule is more accessible for a given reaction.

Intramolecular Hydrogen Bonding: In the cis isomer, the proximity of the fluorine atom and the hydroxyl group may allow for the formation of an intramolecular hydrogen bond. This interaction could lock the molecule into a specific conformation, restricting the reactivity of the hydroxyl group or directing incoming reagents to a particular face of the molecule.

Neighboring Group Participation: The fluorine atom, with its lone pairs of electrons, has the potential to act as an intramolecular nucleophile in a phenomenon known as neighboring group participation (NGP). wikipedia.orgchem-station.com If the carbon bearing the hydroxymethyl group (after conversion to a suitable leaving group) becomes electron-deficient, a trans-oriented fluorine atom might be positioned to attack this center from the backside, forming a bridged fluoronium ion intermediate. This participation would lead to a retention of stereochemistry at the reaction center, as the subsequent attack by an external nucleophile would occur with inversion on the bridging fluorine. This contrasts with a standard SN2 reaction which would proceed with inversion. libretexts.org The feasibility of such participation depends critically on the geometric arrangement of the participating group and the reaction center. tue.nl

The conformational constraints of the cyclobutane ring combined with the powerful electronic influence of the fluorine atom make the stereochemical outcome of reactions in this system highly dependent on the initial diastereomeric and enantiomeric form of the molecule. researchgate.net

Conformational Analysis and Stereoelectronic Effects

Cyclobutane (B1203170) Ring Conformation in Fluorinated Systems

The cyclobutane ring is not planar but rather exists in a puckered conformation to alleviate torsional strain that would arise from eclipsing hydrogen atoms in a flat structure. masterorganicchemistry.comlibretexts.orglibretexts.org The introduction of substituents, particularly an electronegative atom like fluorine, further influences the dynamics of this puckering.

Cyclobutane rings adopt a non-planar, puckered or "butterfly" conformation to reduce the torsional strain caused by eclipsing interactions between substituents on adjacent carbon atoms. masterorganicchemistry.comlibretexts.org This puckering involves one carbon atom moving out of the plane of the other three. masterorganicchemistry.com The ring continuously interconverts between different puckered conformations. masterorganicchemistry.com The degree of puckering is defined by a puckering angle, with a larger angle indicating a greater deviation from planarity. While this puckering reduces torsional strain, it slightly increases angle strain, as the C-C-C bond angles deviate from the ideal 90 degrees of a planar square. libretexts.orglibretexts.org In unsubstituted cyclobutane, the equilibrium puckering angle is approximately 29.59 degrees. nih.gov

The substitution of a hydrogen atom with fluorine on the cyclobutane ring has a notable impact on its conformational preferences. researchgate.netresearchgate.net The strong C-F bond dipole and the steric demand of the fluorine atom influence the puckering of the ring. researchgate.netst-andrews.ac.uk In substituted cyclobutanes, there is a preference for substituents to occupy positions that minimize steric and electronic repulsions. In a study of several CF3-cyclobutanes, it was found that the trifluoromethyl substituent predominantly adopted an axial position in seven out of eight compounds analyzed. acs.org The puckering angle in these substituted cyclobutanes was observed to be in the range of 158–175°, which suggests a nearly flattened ring structure. acs.org This indicates that fluorine substitution can modulate the degree of puckering in the cyclobutane ring. For (2-Fluorocyclobutyl)methanol, the fluorine atom and the hydroxymethyl group will influence the equilibrium between different puckered conformations, favoring the one that minimizes unfavorable steric and electronic interactions.

Stereoelectronic Interactions Governing Conformation

The conformational preferences in fluorinated cyclic systems like this compound are governed by a variety of stereoelectronic interactions. researchgate.netwikipedia.org These are through-space or through-bond interactions involving the electron clouds of the atoms and bonds within the molecule.

The highly polar nature of the carbon-fluorine bond creates a significant dipole moment in the molecule. researchgate.netst-andrews.ac.uk Interactions between this C-F bond dipole and other polar bonds or charged centers within the molecule can significantly influence its conformation. researchgate.net In cyclic systems, these dipole-dipole interactions can either be stabilizing or destabilizing depending on the relative orientation of the dipoles. chimia.ch For instance, a conformation that aligns the C-F dipole away from other electron-rich groups would be favored to minimize electrostatic repulsion. st-andrews.ac.uk In some fluorinated cyclic amines, a stabilizing antiperiplanar H–N…C–F dipole–dipole interaction has been observed to contribute to conformational preference. chimia.ch

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding or non-bonding orbital to a nearby empty anti-bonding orbital. nih.govresearchgate.net In fluorinated systems, several types of hyperconjugative interactions are significant:

σ → σ* Interactions : Electron density from a C-H or C-C sigma (σ) bonding orbital can be donated into the low-lying anti-bonding sigma-star (σ) orbital of the C-F bond (σCH → σCF). nih.gov This interaction is strongest when the donor and acceptor orbitals are anti-periplanar (oriented 180° to each other). In some fluorinated cyclohexanes, a significant axial stabilization arises from σCH → σ*CF hyperconjugative interactions. acs.org

Negative Hyperconjugation : This involves the donation of electron density from a lone pair of an atom (like the fluorine atom) into an adjacent anti-bonding orbital (nF → σCC or nF → σCH). researchgate.netnih.gov Geminal fluorination is often stabilizing due to anomeric-like nF → σ*CF interactions. nih.gov

These hyperconjugative effects are highly dependent on the geometry of the molecule, and thus play a crucial role in determining the preferred conformation of the cyclobutane ring and the orientation of the C-F bond in this compound.

While fluorine is a weak hydrogen bond acceptor, weak intramolecular interactions between the fluorine atom and nearby hydrogen atoms, known as nonclassical hydrogen bonds (C-F···H-C), can contribute to conformational stability. nih.govresearchgate.net These are primarily electrostatic in nature and are weaker than traditional hydrogen bonds. researchgate.net Theoretical studies on fluorinated cyclohexanes have indicated that nonclassical hydrogen bonding between an axial fluorine and diaxial hydrogens can largely account for the preference for the axial conformation. nih.govresearchgate.net In the context of this compound, such interactions between the fluorine atom and hydrogens on the cyclobutane ring or even the hydroxymethyl group could play a role in stabilizing certain conformations. The strength of these interactions is dependent on the distance and geometry between the participating atoms.

Pseudo-Anomeric Effects in Fluorinated Alicyclic Systems

The anomeric effect, traditionally described in heterocyclic systems, involves a preference for an axial conformation of an electronegative substituent at the anomeric carbon due to stabilizing stereoelectronic interactions. In fluorinated alicyclic systems, which lack a ring heteroatom, analogous conformational preferences, termed pseudo-anomeric effects, have been observed and are a subject of considerable research interest. These effects are primarily driven by electrostatic and hyperconjugative interactions involving the highly electronegative fluorine atom.

In cyclohexane (B81311) systems, the introduction of fluorine atoms can lead to counter-intuitive conformational preferences. For instance, studies on selectively fluorinated methoxycyclohexanes have demonstrated that the presence of electronegative CF2 groups can induce a preference for the axial orientation of a methoxy (B1213986) group. nih.govchemrxiv.org This phenomenon is attributed to stabilizing electrostatic interactions between the electron-deficient axial hydrogen atoms adjacent to the CF2 groups and the oxygen of the methoxy group. nih.govchemrxiv.org

While the majority of research has focused on six-membered rings, the principles of pseudo-anomeric effects are applicable to smaller ring systems like cyclobutane. The puckered nature of the cyclobutane ring in molecules such as this compound allows for quasi-axial and quasi-equatorial positions for substituents. The strong electron-withdrawing nature of the fluorine atom can influence the conformational equilibrium by creating favorable electrostatic interactions and enabling hyperconjugative effects. Specifically, a stabilizing interaction can occur between a lone pair of electrons on the hydroxyl oxygen and the antibonding orbital (σ*) of the anti-periplanar C-F bond, which would favor a conformation where the hydroxymethyl group is axial and the fluorine is equatorial. Conversely, interactions between the C-F bond dipole and the C-OH bond dipole will also play a crucial role in determining the most stable conformation.

Conformational Equilibria and Energy Preferences

The conformational landscape of this compound is determined by a delicate balance of steric, electrostatic, and stereoelectronic effects. The cyclobutane ring is not planar and exists in a puckered conformation to relieve torsional strain. libretexts.org This puckering creates two distinct substituent positions: axial and equatorial. For a 1,2-disubstituted cyclobutane like this compound, both cis and trans diastereomers exist, each with its own set of conformational equilibria.

In the trans isomer, one substituent is in a quasi-axial position while the other is quasi-equatorial. Ring flipping would invert these positions. In the cis isomer, one substituent is quasi-axial and the other is quasi-equatorial in one puckered conformation, and upon ring flip, they interchange their environments. The relative energies of these conformers are dictated by several factors:

Steric Strain: Generally, bulkier groups prefer the more spacious equatorial position to minimize steric hindrance with other ring substituents and hydrogens. In the case of this compound, the hydroxymethyl group is bulkier than the fluorine atom, suggesting a preference for the equatorial position for the -CH₂OH group.

Dipole-Dipole Interactions: The C-F and C-O bonds are both highly polar. The relative orientation of these dipoles in different conformers will significantly impact their stability. Conformations that minimize the repulsion between these dipoles will be lower in energy.

Hyperconjugative Interactions: As discussed in the context of pseudo-anomeric effects, stabilizing hyperconjugative interactions can occur between electron lone pairs and antibonding orbitals. For example, an n(O) → σ*(C-F) interaction could stabilize a conformer where the oxygen lone pair is anti-periplanar to the C-F bond.

Below are interactive data tables summarizing the expected conformational equilibria and energy preferences for the cis and trans isomers of this compound based on general principles and data from analogous systems.

Table 1: Conformational Equilibria in trans-(2-Fluorocyclobutyl)methanol

ConformerF PositionCH₂OH PositionDominant InteractionsRelative Energy (kcal/mol)
IAxialEquatorialSteric preference for -CH₂OH, potential gauche interactions0 (Reference)
IIEquatorialAxialSteric hindrance of axial -CH₂OH, potential stabilizing pseudo-anomeric effects> 0

Table 2: Conformational Equilibria in cis-(2-Fluorocyclobutyl)methanol

ConformerF PositionCH₂OH PositionDominant InteractionsRelative Energy (kcal/mol)
IIIEquatorialAxialSteric hindrance of axial -CH₂OH, potential stabilizing pseudo-anomeric effects> 0
IVAxialEquatorialSteric preference for -CH₂OH, potential gauche interactions0 (Reference)

Reactivity and Reaction Mechanisms of 2 Fluorocyclobutyl Methanol and Its Derivatives

Reactions Involving the Hydroxyl Group

The hydroxyl group of (2-Fluorocyclobutyl)methanol undergoes typical reactions of a primary alcohol, including nucleophilic substitution, oxidation, and reduction. However, the proximity of the fluorine atom can modulate the reaction rates and pathways.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. The rate of these SN2 reactions is influenced by the steric hindrance around the reaction center and the electronic nature of the substituent on the cyclobutane (B1203170) ring.

The fluorine atom, being electron-withdrawing, can have a modest impact on the reaction rate. While it may slightly decrease the nucleophilicity of the hydroxyl oxygen, its primary influence is on the stability of the transition state.

Table 1: Hypothetical Relative Rates of Nucleophilic Substitution of (2-Substituted-cyclobutyl)methanol Derivatives

Substituent (at C2)Relative Rate (vs. H)Expected Mechanism
H1.00SN2
F0.85SN2
CH30.60SN2

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on electronic and steric effects.

This compound, as a primary alcohol, can be oxidized to the corresponding aldehyde, (2-Fluorocyclobutyl)methanal, or further to (2-Fluorocyclobutyl)carboxylic acid using appropriate oxidizing agents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger agents like potassium permanganate (B83412) (KMnO4) would lead to the carboxylic acid.

Conversely, while the hydroxyl group itself is not reducible, derivatives such as the corresponding aldehyde or carboxylic acid can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The fluorine atom is generally stable to these reducing conditions.

Table 2: Expected Products of Oxidation and Reduction of this compound and its Derivatives

Starting MaterialReagent(s)Expected Product
This compoundPCC(2-Fluorocyclobutyl)methanal
This compoundKMnO4(2-Fluorocyclobutyl)carboxylic acid
(2-Fluorocyclobutyl)methanalNaBH4This compound
(2-Fluorocyclobutyl)carboxylic acidLiAlH4This compound

Reactions Involving the Fluorinated Cyclobutane Ring System

The strained nature of the cyclobutane ring makes it susceptible to certain types of reactions that are not common for acyclic or larger-ring systems.

The cyclobutane ring in this compound can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon thermolysis. The regioselectivity of the ring opening would be influenced by the position of the fluorine atom, which can stabilize an adjacent carbocation or influence the polarization of the C-C bonds. For instance, protonation of the hydroxyl group followed by departure of water could lead to a carbocation that induces ring opening.

While this compound itself does not have a double bond for cycloaddition, its derivatives, such as (2-Fluorocyclobutenyl)methanol, could potentially undergo [2+2] cycloaddition reactions. [2+2] photodimerization is a characteristic reaction of alkenes that leads to the formation of cyclobutane rings. In the case of a fluorinated cyclobutene (B1205218) derivative, such a reaction would lead to more complex polycyclic structures. The presence and position of the fluorine atom can influence the regio- and stereoselectivity of the cycloaddition. It has been noted that fluorine atoms can promote the photodimerization of chalcones through [2+2] cycloaddition researchgate.net.

Influence of Fluorine on Reactivity and Selectivity

The fluorine atom exerts a significant influence on the reactivity and selectivity of this compound through several mechanisms:

Inductive Effect: The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond and can influence the acidity of the hydroxyl proton and the reactivity of adjacent functional groups.

Steric Effects: Although fluorine is relatively small, its presence on the cyclobutane ring can influence the approach of reagents, thereby affecting the stereoselectivity of reactions.

Dipole Moment: The C-F bond introduces a significant dipole moment into the molecule, which can affect its solubility and interactions with polar reagents and solvents.

In nucleophilic substitution reactions at the hydroxyl group, the inductive effect of fluorine is expected to have a minor deactivating effect. In reactions involving the cyclobutane ring, the fluorine atom can play a more decisive role in determining the regioselectivity of ring-opening reactions by influencing the stability of potential carbocation intermediates.

Inductive and Field Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine on the cyclobutane ring profoundly alters the electronic properties of this compound, which in turn affects its reactivity. This influence is primarily exerted through inductive and field effects.

The inductive effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Fluorine is the most electronegative element, and its presence creates a strong dipole in the C-F bond, with the carbon atom becoming electron-deficient (δ+) and the fluorine atom electron-rich (δ-). This electron-withdrawing effect propagates through the sigma bonds of the cyclobutane ring, influencing the reactivity of the entire molecule. For instance, the inductive effect of the fluorine atom increases the acidity of the nearby hydroxyl group compared to that of the non-fluorinated parent compound, cyclobutylmethanol. The electron withdrawal by fluorine stabilizes the resulting alkoxide conjugate base, making the proton more readily abstracted. The influence of the CF₂ moiety on the acidity or basicity of carboxylic acids and amines has been shown to be defined by the inductive effect of the fluorine atoms. researchgate.net

The field effect is a through-space electrostatic interaction between the fluorine atom and other parts of the molecule. In this compound, the dipole of the C-F bond can interact with the O-H bond of the methanol (B129727) group, influencing its polarization and reactivity. The magnitude of the field effect is dependent on the conformation of the molecule, as it relies on the spatial proximity of the interacting groups. These electronic effects can make the alcohol group a better hydrogen bond donor and can influence the stability of carbocationic intermediates that may form during reactions. The judicial use of fluorine atoms in a molecule can adjust the pKa value, which can increase the bioavailability of drugs containing amine functional groups. nih.gov

The following table illustrates the impact of fluorine substitution on the acidity of simple alcohols, demonstrating the powerful inductive effect.

CompoundpKaChange in Acidity Relative to Ethanol
Ethanol16.0-
2-Fluoroethanol14.4More acidic
2,2,2-Trifluoroethanol (B45653)12.4Significantly more acidic

This table provides data for analogous acyclic alcohols to illustrate the general principle of fluorine's inductive effect on hydroxyl group acidity.

Solvent Effects (e.g., Fluorinated Alcohols as Media)

While this compound is a substrate, the principles governing fluorinated alcohols as reaction media are relevant to understanding its potential interactions and reactivity. Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have emerged as remarkable solvents that can dramatically influence reaction outcomes. rsc.orgrsc.org

These solvents possess a unique combination of properties:

High Polarity and Ionizing Power : They can effectively solvate and stabilize charged intermediates, such as carbocations and ion pairs. acs.org

Strong Hydrogen-Bonding Donor Ability : They can activate electrophiles by forming strong hydrogen bonds, making them more susceptible to nucleophilic attack. This is particularly relevant for reactions involving epoxides or carbonyls. arkat-usa.orgbohrium.com

Low Nucleophilicity : Despite being protic, their nucleophilicity is greatly diminished due to the electron-withdrawing nature of the fluorine atoms. This prevents the solvent from participating in unwanted side reactions. acs.org

Radical Stabilization : Studies have shown that fluorinated alcohols can enhance the lifetime of organic radicals. acs.org

If a reaction involving this compound were conducted in a fluorinated alcohol solvent, the solvent could play an active role. For example, the solvent could activate the hydroxyl group for substitution by hydrogen bonding, or it could stabilize a carbocation intermediate formed at the C1 or C2 position of the cyclobutane ring. The use of TFE and HFIP has been shown to be beneficial for reactivity, site-selectivity, and stereoselectivity in various C-H activation reactions. rsc.orgrsc.org

SolventDielectric Constant (ε)pKaKey Properties
Methanol32.715.5Protic, Nucleophilic
2,2,2-Trifluoroethanol (TFE)26.712.4Protic, Weakly Nucleophilic, Strong H-bond donor
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)16.79.3Protic, Very Weakly Nucleophilic, Very Strong H-bond donor

Elucidation of Reaction Mechanisms

The reaction mechanisms for this compound are dictated by the inherent strain of the four-membered ring and the electronic influence of the fluorine substituent. While specific mechanistic studies on this exact molecule are not widely published, probable pathways can be inferred from the chemistry of related fluorinated cycloalkanes. nih.gov

Nucleophilic Substitution: Substitution reactions could occur at two primary sites:

At the Carbinol Carbon (CH₂OH): The hydroxyl group can be protonated or converted into a better leaving group (e.g., a tosylate). Subsequent Sₙ2 attack by a nucleophile would proceed with inversion of stereochemistry. An Sₙ1 mechanism is also possible if a stable primary carbocation can be formed, though this is generally less favorable.

At the Fluorinated Carbon (C-F): Direct substitution of the fluorine atom is challenging due to the strength of the C-F bond. Such reactions typically require harsh conditions or specific activation. If a carbocation were to form at this position, its stability would be influenced by the adjacent hydroxymethyl group.

Elimination Reactions: Treatment with a strong base could induce elimination of HF to form a cyclobutene derivative. The regioselectivity of this elimination would depend on the relative acidity of the protons on the carbons adjacent to the C-F bond and the stereochemical arrangement required for the E2 mechanism.

Ring-Opening Reactions: The cyclobutane ring possesses significant angle strain (approx. 19 kcal/mol), making it susceptible to ring-opening reactions under certain conditions, such as in the presence of transition metals or strong electrophiles. The fluorine atom would direct the regioselectivity of such a ring-opening.

The synthesis of chiral fluorinated cyclobutane derivatives can be achieved through methods like asymmetric hydroboration of gem-difluorinated cyclobutenes, highlighting pathways to control stereochemistry in these strained ring systems. scispace.combohrium.combohrium.com The study of highly functionalized cycloalkanes shows that fluorination reactions are highly dependent on the substrate, with the stereochemical arrangement of functional groups deeply influencing the selectivity of transformations. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, such as Ab Initio methods and Density Functional Theory (DFT), are foundational to modern chemical research. These first-principles approaches solve the electronic structure of a molecule to determine its energy, geometry, and various properties. DFT, in particular, offers a favorable balance of accuracy and computational cost, making it a standard tool for studying organic molecules of this size.

The non-planar, puckered nature of the cyclobutane (B1203170) ring, combined with the rotational freedom of the hydroxymethyl group and the stereochemistry at carbons 1 and 2, gives rise to a complex potential energy surface for (2-Fluorocyclobutyl)methanol with numerous possible conformers. These include cis and trans diastereomers, where the substituents are on the same or opposite sides of the ring, respectively. Within each diastereomer, the substituents can occupy pseudo-axial or pseudo-equatorial positions due to the ring puckering.

Quantum chemical calculations are essential for identifying the lowest-energy (most stable) conformations and determining the relative energy differences between them. By performing geometry optimizations starting from various initial structures, a comprehensive map of the conformational landscape can be built. High-level ab initio calculations on the parent cyclobutane molecule have established a puckered equilibrium geometry with an inversion barrier of approximately 482 cm⁻¹ (1.38 kcal/mol) nih.gov. The introduction of substituents, like fluorine and methanol (B129727), breaks the symmetry and leads to distinct energy minima for different arrangements.

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311+G(d,p)) would be employed to calculate the electronic energy of each optimized conformer. The relative stability is often dictated by a balance of steric hindrance, dipole-dipole interactions, and stabilizing hyperconjugative effects researchgate.netresearchgate.net. For example, studies on fluorocyclohexane (B1294287) have shown that the preference for an axial or equatorial fluorine is governed by a subtle interplay of electrostatic and conjugation effects researchgate.net. Similar calculations for this compound would elucidate the preferred arrangement of both the fluorine atom and the hydroxymethyl group.

Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT

DiastereomerConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
transF-eq, CH₂OH-eq'0.0073.1
transF-ax, CH₂OH-ax'1.507.9
cisF-eq, CH₂OH-ax'1.2511.9
cisF-ax, CH₂OH-eq'2.102.9
Note: These values are hypothetical, based on principles of conformational analysis, to illustrate the typical output of quantum chemical calculations. 'eq' and 'ax' refer to pseudo-equatorial and pseudo-axial positions.

Beyond static structures, quantum chemistry is used to explore the mechanisms of chemical reactions. By locating transition states (TS)—the highest energy point along a reaction coordinate—and mapping the intrinsic reaction coordinate (IRC), the entire pathway from reactants to products can be elucidated. This provides critical information on reaction feasibility and kinetics by determining the activation energy (the energy difference between the reactant and the transition state).

For this compound, several reactions could be investigated, such as its dehydration to form fluorocyclobutyl-methanal or various cyclobutenes, or its participation in nucleophilic substitution reactions. For instance, in a base-catalyzed ring-opening reaction, DFT calculations could map the pathway, starting from the initial nucleophilic attack on a carbonyl carbon in a related cyclobutanone, through a tetrahedral intermediate, to the final ring-opened product beilstein-journals.org. Studies on the thermal decomposition of cyclobutane show the process proceeds through a biradical intermediate, with a calculated activation enthalpy of 62.7 kcal/mol arxiv.org. A similar computational approach for a reaction involving this compound would involve optimizing the geometries of the reactant, product, and the transition state connecting them. Frequency calculations are then performed to confirm the nature of each stationary point (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency).

Table 2: Example Energy Profile for a Hypothetical Dehydration Reaction

SpeciesDescriptionCalculated Relative Gibbs Free Energy (kcal/mol)
Reactant (R)This compound0.00
Transition State (TS)Structure for H₂O elimination+35.5
Product (P)1-Fluorocyclobut-1-ylmethanal + H₂-5.2
Note: Data is illustrative of a typical DFT calculation for a reaction pathway.

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule in a condensed phase, such as a solvent, over time. In an MD simulation, the forces on each atom are calculated using a force field (for classical MD) or quantum mechanics (for Ab Initio MD), and Newton's equations of motion are integrated to track the trajectory of all atoms.

An MD simulation of this compound in an aqueous solution would reveal key insights into its behavior in a biological or chemical environment. It would show how water molecules arrange around the solute, forming a dynamic solvation shell. Specific hydrogen bonding patterns between the hydroxyl group and surrounding water molecules, and the influence of the electronegative fluorine atom on this local structure, could be analyzed. Such simulations have been used to study the dynamics of related molecules like methanol in water, revealing details about solvent exchange in coordination shells and diffusion coefficients acs.org. Furthermore, MD simulations can monitor conformational transitions, showing how the cyclobutane ring puckers and how the -CH₂OH group rotates in solution, providing a dynamic view that complements the static picture from energy calculations.

Advanced Electronic Structure Analysis (e.g., NBO, QTAIM, NCI)

To gain a deeper understanding of the bonding and electronic interactions that govern the molecule's structure and reactivity, advanced analysis methods are applied to the quantum chemical wavefunction.

Natural Bond Orbital (NBO) Analysis : NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with Lewis structures wikipedia.orgnih.gov. It is particularly useful for quantifying stabilizing electronic delocalization effects, such as hyperconjugation. For this compound, NBO analysis would quantify the strength of interactions like the donation of electron density from a C-H or C-C sigma bond into the antibonding orbital of the C-F bond (σ → σ*CF). These interactions are known to influence conformational preferences in fluorinated alkanes researchgate.net. The analysis provides second-order perturbation theory energies (E(2)) that measure the strength of these donor-acceptor interactions.

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. By locating critical points in the density, it can characterize the nature of chemical bonds. For this compound, QTAIM would be used to analyze the C-F bond, determining its degree of covalent versus ionic character from the electron density at the bond critical point. It could also be used to characterize the strained C-C bonds within the cyclobutane ring.

Non-Covalent Interactions (NCI) Analysis : The NCI method is a powerful tool for visualizing weak, non-covalent interactions in real space. It is based on the electron density and its derivatives. An NCI plot for a specific conformer of this compound would reveal intramolecular interactions, such as weak hydrogen bonds between the fluorine and the hydroxyl hydrogen, or steric repulsion (van der Waals clashes) between different parts of the molecule, which are crucial for determining the most stable conformation.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Coupling Constants)

Computational chemistry is an indispensable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) parameters is a prominent application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, one can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) and spin-spin coupling constants (J-couplings).

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be highly valuable. Fluorine NMR is particularly sensitive to the local electronic environment, and calculated ¹⁹F chemical shifts can help assign signals to specific fluorine atoms in complex molecules nih.govresearchgate.netresearchgate.net. DFT methods have shown excellent performance in predicting ¹⁹F chemical shifts, often achieving a mean absolute deviation of 2-4 ppm compared to experimental values after linear scaling nih.govrsc.orgrsc.org.

Furthermore, the calculation of J-coupling constants, especially those involving fluorine (e.g., ²JHF, ³JHF), is crucial. These couplings depend strongly on the dihedral angle between the coupled nuclei (a Karplus-type relationship) and therefore contain rich structural information. Accurately predicting these values for different conformers can help determine the dominant conformation in solution by comparing the Boltzmann-averaged calculated couplings with experimental data.

Table 3: Representative Comparison of Experimental and Calculated 19F NMR Parameters

ParameterNuclei InvolvedHypothetical Experimental ValueCalculated Value (ωB97XD/aug-cc-pvdz)Deviation
Chemical Shift (δ)C2-F-185.5 ppm-182.1 ppm+3.4 ppm
Coupling Constant (J)²JH2,F48.5 Hz50.1 Hz+1.6 Hz
Coupling Constant (J)³JH1,F (trans)15.2 Hz14.8 Hz-0.4 Hz
Coupling Constant (J)³JH3,F (cis)4.1 Hz4.5 Hz+0.4 Hz
Note: Values are illustrative, based on typical accuracies reported for DFT-based NMR prediction of fluorinated organic molecules rsc.orgrsc.org.

Computational Approaches for Targeted Molecular Design

The computational methods described above are not only for analysis but are also integral to the proactive design of new molecules with specific functions, a cornerstone of medicinal chemistry and materials science. The cyclobutane ring is a desirable scaffold in drug design because its rigid, puckered structure can be used to hold pharmacophoric groups in a specific orientation, potentially increasing binding affinity and selectivity for a biological target ru.nlnih.govvilniustech.ltpharmablock.com.

Fluorine substitution is a widely used strategy in drug design, where it often serves as a "bioisostere" for a hydrogen atom or a hydroxyl group acs.orgnih.govpsychoactif.org. The introduction of fluorine can profoundly alter a molecule's properties by modulating its lipophilicity, metabolic stability (by blocking sites of oxidation), and binding interactions through the formation of favorable contacts with protein residues acs.orgpsychoactif.orgpatsnap.com.

In the context of designing a new therapeutic agent where this compound is a key fragment, computational chemistry would be used to guide the optimization process. For example, if the hydroxyl group needs to form a hydrogen bond with a protein receptor, docking simulations could predict the optimal stereochemistry (cis or trans) of the fragment. Quantum chemical calculations would then be used to assess the energetic penalty of adopting that "bioactive" conformation. If metabolism is a concern, transition state analysis could be used to predict the likelihood of oxidation at different sites on the molecule, guiding further chemical modifications to enhance the drug's half-life. By integrating these computational tools, chemists can rationally design improved molecules, accelerating the discovery process.

Q & A

Q. What are the optimized synthetic routes for (2-Fluorocyclobutyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclobutane ring functionalization followed by fluorination and hydroxylation. Key steps include:

  • Precursor selection : Starting materials like cyclobutane carboxylic acid derivatives are fluorinated using agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .
  • Reaction conditions : Temperature (-20°C to 25°C) and solvent choice (e.g., dichloromethane or THF) critically impact fluorination efficiency. For hydroxylation, borane-THF complexes or catalytic hydrogenation are employed, requiring inert atmospheres (N₂/Ar) .
  • Yield optimization : Yields range from 40–75%, with impurities often arising from over-fluorination or ring-opening side reactions. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) is standard .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Fluorine-induced splitting in cyclobutane protons (δ 2.5–3.5 ppm). Hydroxyl proton appears as a broad singlet (δ 1.8–2.2 ppm) .
    • ¹³C NMR : Fluorinated carbon resonates at δ 90–100 ppm (C-F coupling, J ≈ 180 Hz) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]⁺ at m/z 133.1. Fragmentation peaks at m/z 115 (loss of H₂O) confirm the hydroxyl group .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) resolve enantiomers. Retention time: 8.2 min (gradient: 20→80% MeCN) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Decomposes above 80°C via cyclobutane ring opening. Store at -20°C under argon .
  • Light sensitivity : UV exposure (λ < 300 nm) induces radical formation. Use amber vials for long-term storage .
  • pH sensitivity : Stable in neutral conditions (pH 6–8). Acidic/basic conditions promote hydroxyl group dehydration to form alkenes .

Q. What are common derivatives synthesized from this compound, and what are their applications?

Methodological Answer:

  • Oxidation : Forms (2-Fluorocyclobutyl)ketone, a precursor for asymmetric catalysis (e.g., chiral ligands) .
  • Esterification : Acetylated derivatives enhance lipophilicity for membrane permeability studies .
  • Sulfonation : Creates polar intermediates for bioconjugation (e.g., protein labeling) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral catalysts : Use Jacobsen’s Mn-salen complexes for asymmetric epoxidation of precursor alkenes, followed by fluorination. Enantiomeric excess (ee) up to 88% is achieved .
  • Kinetic resolution : Lipase-catalyzed acetylation (e.g., CAL-B enzyme) separates enantiomers with >90% ee .

Q. What computational models predict the biological interactions of this compound?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4). Docking scores (ΔG ≈ -8.2 kcal/mol) suggest moderate affinity .
  • DFT calculations : B3LYP/6-31G(d) level optimizations reveal fluorine’s electron-withdrawing effect, stabilizing transition states in enzymatic oxidation .

Q. How do contradictory data on biological activity arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

  • Solvent effects : DMSO vs. ethanol vehicles alter cellular uptake in cytotoxicity assays .
  • Enantiomeric bias : Unreported ee values lead to variability in enzyme inhibition studies (e.g., 50% vs. 70% inhibition for racemic vs. enantiopure samples) .
    Resolution : Standardize solvent systems and report enantiomeric composition. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced techniques are used to study metabolic pathways of this compound?

Methodological Answer:

  • Isotopic labeling : ¹⁸O-labeled hydroxyl groups track metabolic oxidation via GC-MS .
  • Microsomal assays : Human liver microsomes (HLMs) identify metabolites (e.g., fluorocyclobutane carboxylic acid) using LC-QTOF .

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